PEG12 Spacer Maximizes Antibody Conjugation Efficiency Versus Shorter PEG Linkers
The PEG12 spacer significantly increases the number of trans-cyclooctene (TCO) groups that can be grafted onto a monoclonal antibody (mAb) compared to a PEG4 linker or no PEG linker. At 30 equivalents of TCO derivative, mAb modified with the PEG12-containing reagent achieved a higher degree of labeling than the PEG4 variant, as quantified by MALDI-TOF mass spectrometry [1]. This is attributed to reduced steric hindrance during conjugation, allowing more efficient grafting of the bulky TCO moiety onto the antibody surface.
| Evidence Dimension | Number of TCO groups grafted per monoclonal antibody (degree of labeling) at 30 equivalents |
|---|---|
| Target Compound Data | Significantly increased TCO grafting compared to PEG4 and PEG0 (exact numbers not reported, but statistically significant increase per MALDI-TOF MS) |
| Comparator Or Baseline | TCO-PEG4-mAb (2) and TCO-PEG0-mAb (1) |
| Quantified Difference | Significantly increased number of TCO per mAb for PEG12 relative to PEG0 (no PEG) and PEG4; exact fold-change not stated but described as significant by the authors. |
| Conditions | HT29/Ts29.2 colorectal cancer model; mAb modified with 0-30 equivalents of TCO-PEG derivatives; analysis by MALDI-TOF MS. |
Why This Matters
Higher TCO loading per antibody directly enhances downstream pretargeting signal intensity, improving imaging sensitivity and therapeutic efficacy without increasing antibody dose.
- [1] Rondon, A., et al. (2017). Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Scientific Reports, 7, 14918. View Source
